chemical structure and properties of 1-Propyl-1h-pyrazole-4-carbonyl chloride
chemical structure and properties of 1-Propyl-1h-pyrazole-4-carbonyl chloride
The following technical guide provides an in-depth analysis of 1-Propyl-1H-pyrazole-4-carbonyl chloride , a critical intermediate in the synthesis of N-heterocyclic active pharmaceutical ingredients (APIs) and agrochemicals.
Executive Summary
1-Propyl-1H-pyrazole-4-carbonyl chloride is a high-reactivity electrophilic building block used primarily to introduce the 1-propyl-1H-pyrazole-4-carboxamide motif into small molecule inhibitors. This scaffold is pharmacologically privileged, serving as a core structure in Janus Kinase (JAK) inhibitors , SDHI fungicides , and cannabinoid receptor ligands .
Due to the high hydrolytic instability of the acyl chloride functionality, this compound is rarely isolated for long-term storage. Instead, it is typically generated in situ from its stable precursor, 1-propyl-1H-pyrazole-4-carboxylic acid (CAS: 849612-71-1), or used immediately upon isolation.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1-Propyl-1H-pyrazole-4-carbonyl chloride |
| Common Name | 1-Propylpyrazole-4-acid chloride |
| Precursor CAS | 849612-71-1 (Acid); 457925-37-0 (Ethyl Ester) |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| SMILES | CCCN1C=C(C(=O)Cl)C=N1 |
| Physical State | Colorless to pale yellow oil or low-melting solid (hygroscopic) |
Structural Properties
-
Electronic Character: The pyrazole ring is electron-rich, but the carbonyl chloride at position 4 exerts a strong electron-withdrawing effect (–M, –I), deactivating the ring towards electrophilic aromatic substitution.
-
Sterics: The N-propyl group provides moderate lipophilicity and steric bulk, influencing the binding affinity in hydrophobic pockets of target enzymes (e.g., the ATP-binding site of kinases).
-
Regiochemistry: The 1,4-substitution pattern is thermodynamically stable. The N1 position is substituted with a propyl chain, preventing tautomerism and fixing the bond order of the pyrazole ring.
Synthesis & Production Protocols
The synthesis of 1-Propyl-1H-pyrazole-4-carbonyl chloride involves two distinct phases: the construction of the pyrazole core and the activation of the carboxyl group.
Route A: The Vilsmeier-Haack Approach (De Novo)
This route is preferred for industrial scalability as it utilizes inexpensive starting materials and avoids unstable 1,3-dicarbonyl intermediates.
Step 1: N-Alkylation Reaction of 1H-pyrazole with 1-bromopropane in the presence of a base (NaH or KOH) yields 1-propyl-1H-pyrazole .
Step 2: Formylation (Vilsmeier-Haack)
Treatment with
-
Mechanism:[5][6][7][8][9] Electrophilic attack of the chloroiminium ion at the electron-rich C4.
-
Intermediate: 1-Propyl-1H-pyrazole-4-carbaldehyde.
Step 3: Oxidation
Oxidation of the aldehyde to 1-propyl-1H-pyrazole-4-carboxylic acid using
Step 4: Chlorination
Conversion to the acid chloride using Thionyl Chloride (
Route B: Cyclocondensation (Convergent)
Reaction of ethyl 2-formyl-3-oxopropanoate (as sodium salt) with propylhydrazine .
-
Disadvantage: Regioselectivity can be sensitive to pH; requires careful control to avoid the 1-propyl-5-carboxylate isomer.
Visualization of Synthesis Pathways
The following diagram illustrates the primary synthetic workflows.
Figure 1: Step-wise synthesis of 1-Propyl-1H-pyrazole-4-carbonyl chloride via the Vilsmeier-Haack route.
Reactivity Profile & Handling
Nucleophilic Acyl Substitution
The carbonyl chloride is a "hard" electrophile. It reacts rapidly with nucleophiles via an addition-elimination mechanism.
-
Aminolysis: Reacts with primary/secondary amines to form amides . This is the primary reaction for generating kinase inhibitor libraries.
-
Protocol: 1.0 eq Acid Chloride + 1.1 eq Amine + 1.5 eq DIPEA/TEA in DCM at 0°C.
-
-
Esterification: Reacts with alcohols/phenols to form esters .
-
Friedel-Crafts Acylation: Can act as an acylating agent for electron-rich aromatics (e.g., in the synthesis of diaryl ketone derivatives) using
.
Stability & Decomposition
-
Hydrolysis: Upon exposure to atmospheric moisture, the compound rapidly reverts to the carboxylic acid and releases HCl gas.
-
Thermal Stability: Moderately stable at room temperature if stored under inert gas (
or Ar), but distillation often requires reduced pressure to prevent charring.
Experimental Protocol: In Situ Generation
Since the isolated chloride is unstable, the following protocol is recommended for immediate use:
-
Charge: Suspend 10.0 mmol of 1-propyl-1H-pyrazole-4-carboxylic acid in 20 mL of anhydrous Toluene or DCM.
-
Activate: Add 12.0 mmol of Thionyl Chloride (
) and a catalytic drop of DMF. -
Reflux: Heat to reflux (or 40°C for DCM) for 2–3 hours until gas evolution (
, HCl) ceases. -
Concentrate: Evaporate solvent and excess
under reduced pressure. -
Use: Redissolve the residue immediately in the reaction solvent (e.g., THF) for the subsequent coupling step.
Applications in Drug Discovery
The 1-propyl-1H-pyrazole-4-carbonyl moiety is a bioisostere for benzamides and nicotinamides, offering improved solubility and distinct hydrogen-bonding vectors.
Kinase Inhibitors
This scaffold is frequently employed in the design of ATP-competitive inhibitors. The pyrazole nitrogen (N2) can accept a hydrogen bond from the hinge region of the kinase, while the amide substituent extends into the solvent-exposed region or the hydrophobic back-pocket.
-
Target Classes: JAK, SRC, and MAPK pathways.
Agrochemicals (SDHI Fungicides)
Succinate Dehydrogenase Inhibitors (SDHIs) often feature a pyrazole-4-carboxamide core.[11] While the difluoromethyl analogs are more common (e.g., Fluxapyroxad), the propyl variant is investigated for specific resistance profiles and crop safety.
Mechanism of Action Diagram
The following diagram depicts the role of the scaffold in a generic kinase inhibitor binding mode.
Figure 2: Pharmacophore interaction model of the pyrazole scaffold within a kinase active site.
References
-
Synthesis of Pyrazole-4-carboxylic Acids : ChemScene. 1-Propyl-1H-pyrazole-4-carboxylic acid (CAS 849612-71-1). Link
-
Vilsmeier-Haack Reaction Mechanism : Organic Chemistry Portal. Formylation of heterocycles. Link
-
Thionyl Chloride Activation : Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides.[5][6][7][8] Link
-
Pyrazole Scaffolds in Drug Design : National Institutes of Health (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Link
-
SDHI Fungicide Chemistry : Google Patents. Process for the preparation of pyrazole-4-carboxamides. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. youtube.com [youtube.com]
- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
